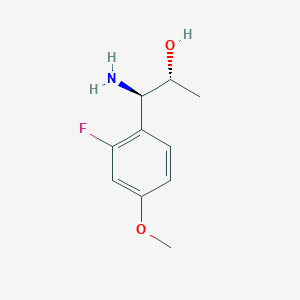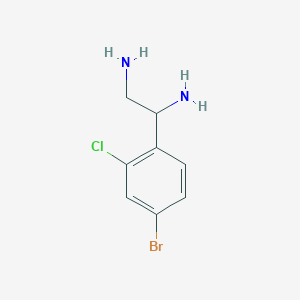
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the bromo and chloro substituents . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline include other quinazoline derivatives with different substituents. For example:
6-Bromo-2,4-dichloroquinazoline: Another quinazoline derivative with similar substituents but different positions.
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: A compound with a thiol group at position 2 and a phenyl group at position 3, showing potent anticancer activity.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2089651-78-3 |
|---|---|
Molekularformel |
C11H7BrCl2N2 |
Molekulargewicht |
317.99 g/mol |
IUPAC-Name |
6-bromo-4,5-dichloro-2-cyclopropylquinazoline |
InChI |
InChI=1S/C11H7BrCl2N2/c12-6-3-4-7-8(9(6)13)10(14)16-11(15-7)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
YZFMZPOEWWZYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)




![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)





![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)

